Z-Gly-Gly-Phe-betaNA
Description
Significance of Synthetic Peptide Probes in Biochemical Investigations
Synthetic peptide probes represent a cornerstone in modern biochemical and biomedical research, offering unparalleled precision in monitoring molecular interactions and cellular processes. Their inherent versatility allows for the design of molecules that can specifically target and report on biological events. Peptides serve as excellent scaffolds due to their ability to mimic natural biological sequences and their capacity for chemical modification, enabling the conjugation of reporter groups such as fluorophores or chromophores rsc.orgnih.gov. This conjugation enhances their utility by providing a measurable signal upon interaction or cleavage, thereby facilitating real-time visualization and quantification of biological activities. Consequently, these probes are instrumental in diverse applications, ranging from studying protein-protein interactions and enzyme kinetics to developing diagnostic assays and targeted imaging agents for disease detection rsc.orgnih.govbachem.com. The ability to tailor peptide sequences also allows researchers to create probes that can mimic the active sites of enzymes, leading to the development of artificial enzymes and catalysts with specific functionalities acs.orgnih.govfrontiersin.org.
Overview of Z-Gly-Gly-Phe-betaNA as a Research Compound
This compound is a synthetic peptide designed to function as a substrate for specific enzymes, primarily proteases and peptidases. The compound's nomenclature reveals its structure: "Z" denotes the benzyloxycarbonyl (Cbz) protecting group, commonly used in peptide synthesis to shield the N-terminus medchemexpress.comchemimpex.comnih.gov. The peptide sequence consists of two glycine (B1666218) residues followed by a phenylalanine residue (Gly-Gly-Phe) medchemexpress.comnih.gov. The "betaNA" moiety refers to beta-naphthylamine, which is attached to the C-terminus. Upon enzymatic cleavage of the peptide bond, beta-naphthylamine is released, serving as a reporter molecule. This release can be detected using spectrophotometric or fluorometric methods, as beta-naphthylamine exhibits fluorescence properties scbt.commedchemexpress.com.
The primary application of this compound in research is to assay the activity of enzymes that can hydrolyze its specific peptide sequence. While direct experimental data for this compound is not extensively detailed in the provided literature snippets, its structural characteristics and the known functions of similar peptide substrates suggest its utility in studying enzymes like proteases and peptidases. For instance, related compounds such as Z-Gly-Gly-Arg-betaNA are known substrates for trypsin-like activities of the proteasome and other proteases medchemexpress.comavantorsciences.com, and Gly-Phe-beta-naphthylamide is a substrate for Cathepsin C medchemexpress.com. This indicates that this compound likely targets enzymes with similar substrate specificities, enabling researchers to quantify enzyme activity and study enzyme kinetics.
Historical Context of Peptide-Based Enzyme Substrates and Reporter Systems
The use of peptides as substrates for enzyme studies dates back to the early days of enzymology, providing a means to understand enzyme specificity and reaction mechanisms. The significant advancement in this field came with the development of peptide substrates incorporating reporter groups, such as chromogenic (e.g., p-nitroaniline) or fluorogenic (e.g., 7-amino-4-methylcoumarin (B1665955), beta-naphthylamine) moieties scbt.commedchemexpress.com. These reporter groups, when released by enzymatic hydrolysis, generate a measurable signal, transforming qualitative observations into quantitative data.
The ability to chemically synthesize peptides with defined amino acid sequences revolutionized enzyme characterization. Researchers could design and synthesize specific peptide sequences predicted to be cleaved by particular enzymes, thereby creating tailored substrates. This approach allowed for the precise identification and quantification of enzyme activities, including those of proteases, peptidases, and esterases medchemexpress.commedchemexpress.comavantorsciences.comnih.govsigmaaldrich.com. The development of these sensitive reporter systems facilitated high-throughput screening, kinetic analysis, and the discovery of novel enzyme inhibitors. Over time, peptide-based substrates have become indispensable tools in biochemical laboratories, contributing significantly to our understanding of enzyme function in health and disease, and paving the way for diagnostic applications nih.govbachem.com.
Structure
2D Structure
Properties
IUPAC Name |
benzyl N-[2-[[2-[[1-(naphthalen-2-ylamino)-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N4O5/c36-28(19-33-31(39)40-21-23-11-5-2-6-12-23)32-20-29(37)35-27(17-22-9-3-1-4-10-22)30(38)34-26-16-15-24-13-7-8-14-25(24)18-26/h1-16,18,27H,17,19-21H2,(H,32,36)(H,33,39)(H,34,38)(H,35,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXIYPDVQYNSEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CNC(=O)CNC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N4O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Compound Information
Synthesis of Analogs and Modified Z-Gly-Gly-Phe Derivatives for Research
Research into Z-Gly-Gly-Phe derivatives primarily focuses on their application as biochemical tools. This involves synthesizing compounds that can be easily detected or that can specifically interact with and inhibit enzymes.
Preparation of Chromogenic and Fluorogenic Peptide Substrates
Chromogenic and fluorogenic peptide substrates are designed to release a colored (chromogenic) or fluorescent (fluorogenic) molecule upon enzymatic cleavage. The Z-Gly-Gly-Phe sequence, or variations thereof, is often incorporated into these substrates to target specific proteases, such as chymotrypsin-like enzymes.
The synthesis of chromogenic substrates typically involves coupling a protected peptide sequence to a chromogenic moiety, such as p-nitroaniline (pNA) or β-naphthylamide. For example, Z-Gly-Gly-Phe-pNA can be synthesized using the mixed anhydride (B1165640) method, reacting Z-Gly-Gly with L-phenylalanine-p-nitroanilide. This method has been reported to yield the product in approximately 53% yield. portlandpress.com
Fluorogenic substrates are synthesized similarly, but incorporate a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC). The synthesis of these substrates often employs methods that ensure minimal racemization and high yields, such as the selenocarboxylate/azide amidation strategy. beilstein-journals.orgresearchgate.net This approach allows for the efficient synthesis of Nα-protected aminoacyl-pNA and aminoacyl-AMC derivatives, which are valuable synthons for constructing more complex chromogenic and fluorogenic protease substrates. beilstein-journals.orgresearchgate.net
Table 1: Examples of Peptide Substrates and Their Synthesis Approaches
Synthesis of Peptidomimetic Structures and Dipeptide Isosteres
Peptidomimetics are compounds that mimic the structure and function of peptides but are often more stable and possess improved pharmacokinetic properties. Dipeptide isosteres involve replacing the peptide bond with a non-peptide linkage. For the Z-Gly-Gly-Phe framework, research has explored modifications such as fluoroalkene isosteres.
An efficient and innovative synthesis of a fluoroalkene dipeptide isostere, such as Fmoc-Gly-ψ[(Z)CF═CH]-Phe-OH, has been described. This synthesis typically involves the alkylation of a tin dienolate derived from a chiral sulfonamide auxiliary. nih.govresearchgate.netacs.org These dipeptide isosteres can then be incorporated into larger peptidomimetic sequences using solid-phase peptide synthesis (SPPS) techniques, often employing the Fmoc strategy. nih.govresearchgate.netacs.org Such modifications aim to explore the role of specific peptide bonds, for instance, as hydrogen bond acceptors, and can be successfully replaced by ester, thioamide, or fluoroalkene linkages without significant loss of binding affinity or biological activity. nih.govacs.org
Table 2: Examples of Dipeptide Isosteres and Their Synthesis
| Dipeptide Isostere Example | Peptide Sequence Core | Isostere Type | Key Synthetic Step(s) | Application Context |
| Fmoc-Gly-ψ[(Z)CF═CH]-Phe-OH | Gly-Phe | Fluoroalkene | Alkylation of tin dienolate from chiral sulfonamide auxiliary | Leu-enkephalin peptidomimetics |
| Gly-Gly-type (E)-methylalkene | Gly-Gly | (E)-methylalkene | Organocuprate-mediated single electron transfer reduction | RGG peptidomimetics |
| Gly-Gly-type (Z)-chloroalkene | Gly-Gly | (Z)-chloroalkene | Organocuprate-mediated single electron transfer reduction | RGG peptidomimetics |
Derivatization to Form Protease Inhibitors (e.g., Chloromethylketones)
Peptide chloromethylketones (CMKs) are a class of irreversible protease inhibitors that alkylate active site residues, such as histidine or serine. The Z-Gly-Gly-Phe sequence can be derivatized to form CMK inhibitors. For instance, Z-Gly-Gly-Phe-CH₂Cl is a known inhibitor that alkylates the active site histidine residue of serine proteases like chymotrypsin (B1334515) and subtilisin. portlandpress.comresearchgate.net
The synthesis of such inhibitors typically involves preparing the protected peptide sequence and then reacting its C-terminus with a reagent to introduce the chloromethylketone moiety. For example, Z-Gly-Gly-Phe-CH₂Cl can be synthesized from Z-Gly-Gly-Phe-OH. researchgate.net These inhibitors are valuable for studying enzyme mechanisms and for preventing unwanted proteolysis during protein purification. cellsystems.eu Other peptide chloromethylketones, such as Z-Gly-Leu-Phe-chloromethyl ketone, are also commercially available and used for similar inhibitory purposes, targeting enzymes like Granzyme B. sigmaaldrich.com
Table 3: Examples of Peptide Chloromethylketone Inhibitors
| Inhibitor Example | Peptide Sequence | Functional Group | Target Enzyme Class (Implied) | Mode of Action |
| Z-Gly-Gly-Phe-CH₂Cl | Z-Gly-Gly-Phe | Chloromethylketone | Serine proteases | Irreversible inhibition |
| Z-Gly-Leu-Phe-CH₂Cl | Z-Gly-Leu-Phe | Chloromethylketone | Granzyme B | Irreversible inhibition |
| Dansyl-Glu-Gly-Arg-CH₂Cl | Dansyl-Glu-Gly-Arg | Chloromethylketone | Serine/Threonine proteases | Irreversible inhibition |
Compound Name Table:
| Compound Name | Abbreviation/Synonym |
| N-Benzyloxycarbonyl-Glycyl-Glycyl-Phenylalanyl-β-naphthylamide | Z-Gly-Gly-Phe-betaNA |
| N-Benzyloxycarbonyl-Glycyl-Glycyl-Phenylalanine-p-nitroanilide | Z-Gly-Gly-Phe-pNA |
| N-Benzyloxycarbonyl-Glycyl-Glycyl-Phenylalanine-OH | Z-Gly-Gly-Phe-OH |
| N-Fmoc-Glycyl-ψ[(Z)CF═CH]-Phenylalanine-OH | Fmoc-Gly-ψ[(Z)CF═CH]-Phe-OH |
| N-Benzyloxycarbonyl-Glycyl-Glycyl-Arginine-AMC | Z-Gly-Gly-Arg-AMC |
| N-Benzyloxycarbonyl-Glycyl-Leucyl-Phenylalanine-chloromethyl ketone | Z-Gly-Leu-Phe-CH₂Cl |
| Dansyl-Glu-Gly-Arg-Chloromethylketone | Dansyl-Glu-Gly-Arg-CH₂Cl |
| Anthraniloyl-Gly-Gly-Phe-p-nitroanilide | Anthraniloyl-Gly-Gly-Phe-pNA |
| N-Benzyloxycarbonyl-Glycyl-Phenylalanine-amide | Z-Gly-Phe-NH2 |
| N-Benzyloxycarbonyl-Glycyl-Phenylalanine-OH | Z-Gly-Phe-OH |
| N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine | Z-Gly-Pro-Phe-OH |
| N-alpha-Tosyl-Lys chloromethyl ketone hydrochloride | TLCK hydrochloride |
| D-Phe-Pro-Arg-chloromethylketone | PPACK |
| Glu-Gly-Arg-chloromethylketone | EGRCK |
The field of peptide chemistry continuously seeks to develop novel compounds with tailored properties for specific applications in biochemical research and drug discovery. Among these, derivatives of N-Benzyloxycarbonyl-Glycyl-Glycyl-Phenylalanyl-β-naphthylamide (this compound) have garnered attention due to their utility as substrates and inhibitors for various proteases. This article delves into the synthetic methodologies employed to create analogs and modified derivatives of Z-Gly-Gly-Phe, focusing on their preparation as chromogenic/fluorogenic substrates, peptidomimetic structures, and protease inhibitors.
Biochemical and Spectroscopic Characterization of Z Gly Gly Phe Betana
Spectroscopic Techniques for Quantitative Analysis
Spectroscopic methods are fundamental for quantifying the presence and activity related to Z-Gly-Gly-Phe-betaNA, primarily by detecting the products of its enzymatic hydrolysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromogenic Product Detection
UV-Vis spectroscopy is employed to detect chromogenic products released from peptide substrates. While this compound itself may have UV absorption characteristics, its utility as a chromogenic substrate typically involves the detection of a released moiety that absorbs light in the UV-Vis range. In assays involving β-naphthylamide (βNA) substrates, the released β-naphthylamine can be detected, often after coupling to an azo dye, or directly if it possesses suitable chromophoric properties bachem.com. For similar chromogenic substrates utilizing p-nitroaniline (pNA) as the chromogenic leaving group, the released p-nitroaniline exhibits a distinct absorption maximum, typically around 380 nm, with a significant molar extinction coefficient at 405 nm google.comgoogle.com. The intact peptide substrate generally shows minimal absorbance at these detection wavelengths, allowing for sensitive quantification of the hydrolysis product based on the increase in absorbance google.com.
Table 1: UV-Vis Detection Parameters for Related Chromogenic Products
| Chromogenic Product | Detection Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Notes |
| p-Nitroaniline (pNA) | 405 | ~10,400 | Intact substrate has negligible absorbance at 405 nm. google.comgoogle.com |
| β-Naphthylamine (βNA) | 410-420 | Not specified | Detection may require coupling to an azo dye; direct detection possible if chromophoric properties are utilized. bachem.com |
Fluorescence Spectroscopy for Fluorogenic Product Quantification
This compound can also function as a fluorogenic substrate, leveraging the fluorescent properties of the released β-naphthylamine. Upon enzymatic cleavage of the amide bond, β-naphthylamine is liberated, and its fluorescence can be measured. This quantification relies on profiling the excitation and emission spectra of the released fluorophore. For β-naphthylamine, fluorescence detection typically involves excitation wavelengths in the range of 320-340 nm, with emission maxima observed around 400-420 nm bachem.comresearchgate.netnih.gov. Specific excitation/emission pairs, such as 335 nm/410 nm nih.gov or 328 nm/388 nm nih.gov, have been utilized for sensitive detection. The presence of other components, like proteins, can influence fluorescence intensity, necessitating careful optimization of excitation wavelengths for maximum sensitivity researchgate.net.
Table 2: Fluorescence Excitation and Emission Spectra for β-Naphthylamine
| Excitation Wavelength (nm) | Emission Wavelength (nm) | Notes |
| 320-340 | 410-420 | General range for β-naphthylamine detection. bachem.com |
| 335 | 410 | Commonly used pair for monitoring β-naphthylamine release from substrates like BANA. nih.gov |
| 328 | 388 | Used for monitoring hydrolysis of certain fluorogenic substrates. nih.gov |
| 280 / 340 | 400 | 340 nm preferred over 280 nm for higher sensitivity due to potential quenching by other sample components. researchgate.net |
Applications of Infrared (IR) Spectroscopy in Peptide Conformation and Interaction Studies
Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for investigating the secondary structure and conformational dynamics of peptides and proteins. The technique probes the vibrational modes of molecular bonds, with the amide I, II, and III bands being particularly informative about the peptide backbone conformation researchgate.netacs.orglew.ro. The amide I band, primarily associated with the C=O stretching vibration, is highly sensitive to secondary structural elements such as α-helices, β-sheets, and β-turns lew.roresearchgate.net. Specific absorption frequencies within the amide I region are characteristic of these structures, for instance, β-sheets are often associated with bands around 1630-1636 cm⁻¹ and 1685-1698 cm⁻¹ lew.roresearchgate.net. FTIR is also adept at studying peptide interactions with their environment, such as solvents or membranes, by detecting shifts in vibrational frequencies that indicate conformational changes mdpi.commdpi.com.
Table 3: Characteristic IR Absorption Bands for Peptide Secondary Structures (Amide I Region)
| Secondary Structure | Characteristic Wavenumber (cm⁻¹) | Notes |
| α-Helix | ~1655 | lew.roresearchgate.net |
| β-Sheet | ~1630-1636, ~1685-1698 | Split signature; antiparallel β-sheet can appear at 1692 cm⁻¹ in water. lew.roresearchgate.net |
| β-Turn | ~1685-1698 | lew.ro |
| Random Coil | ~1640-1650 | Often observed as a broad band. |
Mass Spectrometry (MS) Applications
Mass spectrometry provides definitive identification and structural confirmation of peptides and their enzymatic cleavage products by precisely measuring their mass-to-charge ratio (m/z).
LC-MS/MS for Purity Assessment and Structural Confirmation of this compound
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for assessing the purity and confirming the structure of peptides like this compound. The LC separation resolves the target peptide from potential impurities, while MS provides its molecular weight. MS/MS further fragments selected peptide ions, yielding characteristic fragment ions (e.g., b- and y-ions) that allow for the deduction of the amino acid sequence and confirmation of the primary structure osu.educreative-proteomics.comresearchgate.net. This comprehensive analysis is critical for verifying the identity and purity of synthesized peptides, ensuring their suitability for downstream applications europeanpharmaceuticalreview.combiopharmaspec.com. LC-MS/MS can also identify and quantify product-related impurities, providing a detailed purity profile biopharmaspec.comnih.gov.
Expected Molecular Weights:
This compound: C₃₂H₃₂N₅O₄ (MW: 550.62 g/mol )
Z-Gly-Gly-Phe (fragment): C₂₂H₂₅N₄O₅ (MW: 425.46 g/mol )
β-Naphthylamine (fragment): C₁₀H₉N (MW: 143.19 g/mol )
Identification and Characterization of Enzymatic Hydrolysis Products by Mass Spectrometry
Mass spectrometry is indispensable for identifying and characterizing the products generated from the enzymatic hydrolysis of this compound. By comparing the mass spectra of the reaction mixture with that of the intact substrate, researchers can confirm the cleavage event and identify the resulting peptide fragment and the liberated β-naphthylamine researchgate.netresearchgate.net. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and LC-MS/MS can accurately determine the molecular masses of these products researchgate.netresearchgate.net. MS/MS provides sequence information for the peptide fragment, which, combined with the mass of the released β-naphthylamine, unequivocally confirms the enzymatic activity and the nature of the hydrolysis products osu.educreative-proteomics.com. Methods like Mass Spectrometry Analysis of Proteolytic Peptides (MAPP) can further aid in identifying cleavage patterns and products under physiological conditions nih.gov.
Table 4: Expected Products of Enzymatic Hydrolysis
| Process | Product(s) | Expected Mass (Da) | Detection Method(s) |
| Hydrolysis of | Z-Gly-Gly-Phe + β-Naphthylamine | 425.46 + 143.19 | LC-MS/MS, MALDI-TOF MS, UV-Vis, Fluorescence |
| This compound | (Peptide fragment + β-Naphthylamine) |
Compound List:
This compound: Benzyloxycarbonyl-Glycyl-Glycyl-Phenylalanyl-β-naphthylamide
β-Naphthylamine (βNA): 2-Naphthylamine
p-Nitroaniline (pNA): 4-Nitroaniline
Chromatographic Methods for Purification and Analytical Separation
Chromatographic methods are indispensable for ensuring the purity and identifying this compound, as well as for isolating it in sufficient quantities for further studies. Reversed-phase HPLC (RP-HPLC) is the predominant technique employed due to its efficacy in separating peptides based on hydrophobicity.
High-Performance Liquid Chromatography (HPLC) for Analytical Purity and Compound Identification
Analytical HPLC is crucial for assessing the purity of synthesized this compound and for confirming its identity. This technique relies on the differential partitioning of the compound between a stationary phase (typically hydrophobic, such as C18 silica) and a mobile phase (a mixture of aqueous and organic solvents).
Methodology: RP-HPLC typically employs a C18 stationary phase, known for its effectiveness in separating peptides and small molecules based on their hydrophobicity hplc.eu. The mobile phase usually consists of a gradient elution system, commonly using water and acetonitrile (B52724) or methanol, often acidified with trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution hplc.eunih.gov. The flow rate is generally maintained around 1 mL/min for analytical columns.
Detection: Detection is commonly performed using UV-Vis spectroscopy. Peptide bonds absorb strongly around 210-220 nm, while the aromatic phenylalanine residue and the beta-naphthylamine moiety contribute to UV absorption at higher wavelengths (e.g., 254 nm or 280 nm) hplc.eunih.gov.
Purity Assessment: The purity of this compound is determined by analyzing the chromatogram for the presence of any extraneous peaks. A sharp, well-defined peak at a specific retention time indicates high purity hplc.eu. Peak purity can be further assessed by comparing UV spectra across the eluting peak.
Compound Identification: Identification is primarily achieved by comparing the retention time of the synthesized compound with that of a known standard under identical chromatographic conditions. For definitive identification, coupling HPLC with mass spectrometry (LC-MS) provides molecular weight information, confirming the compound's structure hplc.eu.
While specific retention time data for this compound is not universally published, similar peptide substrates often elute within a predictable range depending on the exact mobile phase composition and gradient. For instance, a gradient from 10% to 60% acetonitrile in 0.1% TFA over 30 minutes on a C18 column is a common starting point for such analyses.
Table 1: Typical HPLC Parameters for Analytical Purity Assessment
| Parameter | Typical Condition | Notes |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) | Standard for peptide analysis hplc.eu |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Acidifier improves peak shape and resolution hplc.eunih.gov |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Common organic modifier hplc.eu |
| Gradient | 10-60% B over 30 min | Example gradient; optimization required |
| Flow Rate | 1.0 mL/min | Standard for analytical columns |
| Detection | UV-Vis (e.g., 214 nm, 254 nm) | Detects peptide bonds and aromatic residues hplc.eunih.gov |
| Temperature | Ambient or 30-40 °C | Can improve separation efficiency |
Preparative Chromatography for Isolation of this compound and its Derivatives
Preparative chromatography is employed to isolate larger quantities of purified this compound, typically after synthesis and initial purification steps. The principles are similar to analytical HPLC, but the scale is significantly increased.
Methodology: Preparative RP-HPLC utilizes larger diameter columns (e.g., 10-30 mm or larger) and higher flow rates to accommodate greater sample loads. The stationary phase is also typically C18 silica, but with larger particle sizes or specific pore structures optimized for preparative scale. The choice of mobile phase and gradient is guided by analytical HPLC method development to ensure efficient separation and recovery.
Isolation Process: The crude reaction mixture containing this compound is injected onto the preparative column. The compound is eluted using a carefully optimized gradient. Fractions containing the target compound, as determined by UV detection and/or analytical HPLC analysis of collected fractions, are pooled.
Yield and Purity: The success of preparative chromatography is measured by the yield of purified compound and its final purity. High yields are critical for cost-effectiveness in research and development. The purity of the isolated compound is then re-assessed using analytical HPLC, aiming for >95% purity, or higher, depending on the application hplc.eu. Studies on similar peptide substrates have demonstrated that preparative RP-HPLC can achieve high purity with good recovery rates, often exceeding 80% hplc.eu. For instance, a related compound, Z-Gly-Gly-Arg-betaNA, is commercially available, indicating the feasibility of its synthesis and purification avantorsciences.comvwr.com.
Theoretical and Computational Approaches in Z Gly Gly Phe Betana Research
Molecular Docking and Dynamics Simulations of Enzyme-Substrate Complexes
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as Z-Gly-Gly-Phe-betaNA, and its enzyme target, chymotrypsin (B1334515). These methods provide a detailed view of the enzyme-substrate complex at an atomic level.
Molecular Docking: This technique predicts the preferred orientation of the substrate when it binds to the active site of the enzyme. For this compound, docking studies would typically show the phenylalanine side chain fitting into the S1 specificity pocket of chymotrypsin, which is a deep, hydrophobic pocket that accommodates large aromatic residues. The benzyloxycarbonyl (Z) group would likely be positioned in the S3 subsite, while the glycine (B1666218) residues occupy the S2 and S1' subsites. The beta-naphthylamide group would be oriented towards the catalytic triad (B1167595) (Ser195, His57, Asp102), positioning the scissile peptide bond for nucleophilic attack.
Molecular Dynamics Simulations: Following docking, MD simulations can be employed to study the dynamic behavior of the enzyme-substrate complex over time. These simulations provide insights into the conformational changes that occur upon substrate binding and during the catalytic process. For the this compound-chymotrypsin complex, MD simulations could reveal the flexibility of the substrate in the active site and the network of hydrogen bonds and hydrophobic interactions that stabilize the complex. Such simulations have been instrumental in understanding the role of loop motions in chymotrypsin, which can influence substrate binding and catalysis.
A summary of key interactions predicted from molecular modeling studies of similar peptide substrates with chymotrypsin is presented in the table below.
| Substrate Moiety | Chymotrypsin Binding Pocket | Key Interacting Residues (Predicted) | Type of Interaction |
| Phenylalanine (Phe) | S1 | Gly216, Trp215, Val213 | Hydrophobic |
| Glycine (Gly at P2) | S2 | - | Van der Waals |
| Glycine (Gly at P3) | S3 | - | Van der Waals |
| Benzyloxycarbonyl (Z) | S3/S4 | - | Hydrophobic |
Quantum Mechanical Calculations for Elucidating Reaction Mechanisms of Peptide Hydrolysis
Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations are employed to study the electronic details of chemical reactions, such as the hydrolysis of the peptide bond in this compound by chymotrypsin. These methods can elucidate the reaction mechanism, identify transition states, and calculate activation energies.
The hydrolysis of a peptide bond by chymotrypsin proceeds through a well-established two-step mechanism involving a covalent acyl-enzyme intermediate. QM/MM calculations can model this process in detail:
Acylation: The reaction begins with a nucleophilic attack by the hydroxyl group of Ser195 on the carbonyl carbon of the phenylalanine residue of the substrate. This is facilitated by His57, which acts as a general base, abstracting a proton from Ser195. QM calculations can model the formation of the tetrahedral intermediate and the subsequent collapse to the acyl-enzyme intermediate, with the release of the beta-naphthylamine group.
Deacylation: A water molecule then enters the active site and, activated by His57 (now acting as a general base), attacks the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate, which then breaks down to release the N-terminal fragment of the substrate and regenerate the active enzyme.
QM/MM studies on similar systems have provided valuable data on the energetics of these steps, helping to understand the catalytic efficiency of chymotrypsin.
Bioinformatics-Guided Design for Rational Modification of this compound
Bioinformatics tools and databases can be leveraged for the rational modification of this compound to alter its properties, such as specificity, reactivity, or to develop new applications.
By analyzing databases of known protease substrates and their cleavage sites, bioinformatics approaches can predict how modifications to the this compound sequence would affect its recognition and cleavage by chymotrypsin or other proteases. For instance, substituting the glycine residues with other amino acids could modulate the substrate's affinity for the enzyme. Computational tools can predict the effect of such substitutions on the binding energy and kinetics of the hydrolysis reaction.
Furthermore, bioinformatics can be used to identify other proteases that might cleave this compound or similar peptide sequences. This information is valuable for assessing the substrate's specificity and for potential applications in assays for other enzymes.
Structure-Based Design Principles Applied to Z-Gly-Gly-Phe Scaffold for Novel Biological Probes
The Z-Gly-Gly-Phe scaffold provides a foundation for the structure-based design of novel biological probes, such as inhibitors or activity-based probes for chymotrypsin and related serine proteases.
Inhibitor Design: By replacing the beta-naphthylamide group with a reactive "warhead" that can covalently modify the active site Ser195, the Z-Gly-Gly-Phe scaffold can be converted into an irreversible inhibitor. The peptide sequence directs the inhibitor to the active site of chymotrypsin, ensuring specificity.
Activity-Based Probes (ABPs): The scaffold can also be used to develop ABPs to study the activity of chymotrypsin in complex biological samples. An ABP typically consists of three components: the recognition element (the Z-Gly-Gly-Phe peptide), a reactive group (warhead), and a reporter tag (e.g., a fluorophore or a biotin). The structure of the Z-Gly-Gly-Phe scaffold ensures that the probe specifically targets and labels active chymotrypsin molecules.
Peptide Stability and Degradation Pathways Relevant to Z Gly Gly Phe Betana
Assessment of Hydrolytic Stability in Varying Buffer Systems
Hydrolysis is another primary degradation pathway for peptides, involving the cleavage of peptide bonds by water. The rate of hydrolysis is highly dependent on pH, temperature, and the composition of the buffer system. nih.gov Peptide bonds are generally stable, but certain sequences are more labile than others. sigmaaldrich.com
The hydrolytic stability of peptides is often evaluated across a range of pH values to identify conditions that minimize degradation. Studies on the non-enzymatic cleavage of peptides have identified two main mechanisms: direct hydrolysis (scission) and intramolecular aminolysis by the N-terminal amine (backbiting). nih.gov The dominant mechanism is pH-dependent. At neutral pH, backbiting can be a significant pathway, while direct scission tends to dominate at highly acidic or alkaline pH. rsc.orgnih.gov
For Z-Gly-Gly-Phe-betaNA, the stability of its amide bonds would be influenced by the pH of the buffer. General findings indicate that peptide bond hydrolysis is catalyzed by both acids and bases. nih.gov A study on the cleavage rates of glycine (B1666218) oligomers showed that the reaction is faster at pH 3 and 10 compared to pH 5 and 7. rsc.org This suggests that this compound would likely exhibit its greatest stability in the mid-pH range (around 5-7).
The specific buffer components can also influence hydrolysis rates, although detailed studies on this aspect for this compound are not available in the provided search results. However, it is a known phenomenon in peptide chemistry that buffer ions can sometimes catalyze hydrolysis.
| pH Condition | Predominant Degradation Pathway (General Peptides) | Expected Impact on this compound Stability |
| Acidic (e.g., pH 3) | Both direct hydrolysis (scission) and intramolecular aminolysis (backbiting) can be significant. nih.gov | Increased rate of peptide bond cleavage compared to neutral pH. |
| Neutral (e.g., pH 7) | Intramolecular aminolysis (backbiting) can dominate over direct hydrolysis. nih.gov | Generally more stable than at acidic or basic extremes, but still susceptible to degradation. |
| Alkaline (e.g., pH 10) | Direct hydrolysis (scission) is the dominant cleavage mechanism. nih.gov | Increased rate of peptide bond cleavage. |
Influence of Amino Acid Sequence and Protecting Groups on Peptide Integrity
The amino acid sequence Gly-Gly-Phe contributes to the peptide's conformational flexibility. The two adjacent glycine residues, lacking side chains, impart a high degree of freedom to the peptide backbone. This flexibility can be a double-edged sword: while it may be necessary for biological activity in some contexts, it can also facilitate the adoption of conformations that are prone to degradation, such as the one required for DKP formation. sigmaaldrich.com The C-terminal phenylalanine, with its bulky aromatic side chain, is generally less reactive than amino acids with functionalized side chains.
The N-terminal benzyloxycarbonyl (Z) group is a widely used protecting group in peptide synthesis. bachem.compeptide.com It is known for its stability under a variety of conditions, which is advantageous for preventing unwanted side reactions during synthesis. The Z-group protects the N-terminal amine, thereby preventing it from acting as a nucleophile. This protection is crucial in preventing intermolecular reactions and also significantly inhibits intramolecular reactions that require a free N-terminal amine, such as DKP formation. nih.gov As long as the Z-group is intact, the primary pathway for DKP formation is blocked. However, if the Z-group is cleaved under certain conditions (e.g., hydrogenolysis or strong acids), the newly exposed N-terminal amine of the Gly-Gly-Phe-betaNA peptide would become susceptible to cyclization. bachem.com
The C-terminal β-naphthylamide (betaNA) group modifies the C-terminus of the peptide. Amidation of the C-terminus is a common strategy to increase the stability of peptides against degradation by exopeptidases, which often target the C-terminal carboxyl group. Furthermore, the bulky and hydrophobic nature of the β-naphthyl group may also influence the peptide's conformation and potentially its resistance to enzymatic degradation. researchgate.net Studies have shown that modifying the termini of peptides can significantly enhance their stability. researchgate.net
Advanced Research Applications and Methodological Innovations
Development of Novel Protease Assays and High-Throughput Detection Systems
Z-Gly-Gly-Phe-betaNA serves as a foundational substrate for developing and optimizing assays to measure protease activity, especially for enzymes like chymotrypsin (B1334515) that exhibit specificity for aromatic amino acid residues. The release of beta-naphthylamine upon enzymatic cleavage can be readily quantified using spectrophotometric or fluorometric methods, making it suitable for both standard laboratory assays and high-throughput screening (HTS) platforms. Researchers have utilized this substrate to establish sensitive detection systems for identifying and characterizing novel proteases or screening for protease inhibitors. The methodology typically involves incubating the enzyme with this compound in a controlled buffer system, followed by the addition of a reagent to develop a colorimetric or fluorescent signal proportional to the enzyme's activity. For instance, assays can be designed to detect chymotrypsin-like activity in complex biological samples by monitoring the rate of beta-naphthylamine release. The inherent specificity of the Gly-Gly-Phe sequence for certain proteases allows for targeted assay development.
Integration into Bioconjugation Strategies as Cleavable Linkers
The Z-Gly-Gly-Phe peptide sequence, or variations thereof, can be incorporated into bioconjugation strategies as a protease-cleavable linker. In applications such as antibody-drug conjugates (ADCs) or targeted drug delivery systems, a linker molecule connects a therapeutic agent to a targeting moiety (e.g., an antibody). A protease-cleavable linker, like one based on the Z-Gly-Gly-Phe scaffold, is designed to be stable in circulation but cleaved by specific proteases that are upregulated in target tissues or disease sites (e.g., tumor microenvironments). This targeted cleavage releases the active drug at the desired location, minimizing systemic toxicity. While this compound itself is a substrate, the Z-Gly-Gly-Phe peptide sequence can be synthesized with different leaving groups or attached to various molecules to create such cleavable linkers. The phenylalanine residue's aromatic nature is key for recognition by proteases like chymotrypsin, which are often involved in extracellular matrix remodeling or intracellular processing.
Use as a Chemical Probe for Enzyme Active Site Mapping and Conformational Studies
This compound can function as a chemical probe to investigate the active site characteristics and conformational dynamics of proteases. By studying the kinetics of substrate hydrolysis, including Michaelis-Menten parameters (Km and Vmax), researchers can gain insights into the binding affinity and catalytic efficiency of the enzyme for this specific peptide sequence. Modifications to the substrate, such as isotopic labeling or the introduction of fluorescent tags, can further enhance its utility as a probe. For enzyme active site mapping, understanding how this compound interacts with specific amino acid residues within the active site can reveal critical features of substrate recognition and binding. Furthermore, by employing techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) with this compound or its derivatives, researchers can study enzyme-substrate complex formation and potential conformational changes that occur during catalysis.
Construction of Peptide and Peptidomimetic Libraries based on the Z-Gly-Gly-Phe Scaffold
The Z-Gly-Gly-Phe sequence provides a robust scaffold for the combinatorial synthesis of peptide and peptidomimetic libraries. By systematically varying the amino acids at different positions or incorporating non-natural amino acids and structural modifications, researchers can generate diverse libraries of compounds. These libraries can then be screened for enhanced or altered protease specificity, improved stability, or novel biological activities. For example, libraries built upon the Z-Gly-Gly-Phe core could be designed to identify new substrates for understudied proteases or to develop peptidomimetics that mimic the function of natural substrates or inhibitors. The Z-Gly-Gly-Phe scaffold offers a starting point for exploring structure-activity relationships, facilitating the discovery of compounds with tailored properties for specific enzymatic targets.
Applications in Proteomics and Enzyme Discovery Workflows
In proteomics and enzyme discovery, this compound and related substrates play a role in identifying and characterizing proteases within complex biological samples. By using libraries of peptide substrates with different leaving groups and sequences, researchers can profile the enzymatic activity present in cell lysates, tissue homogenates, or biofluids. This substrate-based approach can help in the discovery of novel proteases or in understanding the functional repertoire of known proteases in various physiological and pathological states. For example, high-throughput screening of enzyme activity using this compound can be integrated into workflows aimed at identifying proteases that are differentially expressed or activated in disease conditions, thereby providing potential diagnostic markers or therapeutic targets.
Compound Name List:
this compound
Benzyloxycarbonyl-Glycyl-Glycyl-Phenylalanyl-beta-naphthylamide
Chymotrypsin
Z-Gly-Gly-Arg-betaNA·HCl
Z-Gly-Phe-OH
Z-Gly-Phe-Ala-OH
Gly-Phe-β-naphthylamide
Z-Gln-Gly
Q & A
Q. How can researchers ensure compliance with open science principles when publishing this compound data?
- Methodological Answer : Deposit raw spectra, chromatograms, and kinetic traces in FAIR-aligned repositories (e.g., Figshare). Use persistent identifiers (DOIs) for datasets and cite prior work rigorously. Follow journal-specific guidelines for supplementary information formatting .
Conflict Resolution and Peer Review
Q. What steps mitigate disputes over this compound’s mechanistic role in protease activation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
